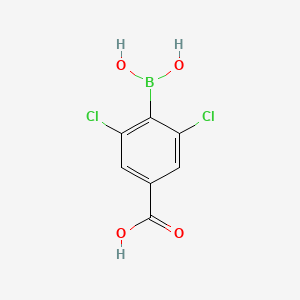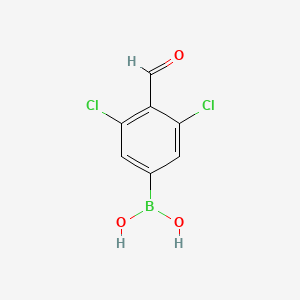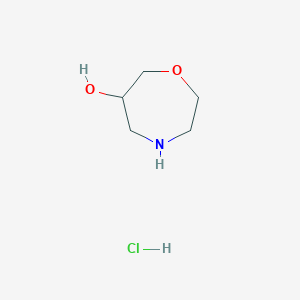
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride
Overview
Description
“N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 107097-06-3. It has a molecular weight of 227.72 and is typically stored at room temperature . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which include “N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride”, has been reported in the literature . The synthesis involves reactions of hydrazonoyl halides with potassium thiocyanate , thiosemicarbazide and its aryl derivatives , or carbon disulfide .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3S.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H . This indicates the presence of a thiadiazole ring in the structure.Chemical Reactions Analysis
While specific chemical reactions involving “N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride” are not mentioned in the search results, 1,3,4-thiadiazole derivatives are known to form charge transfer complexes with various acceptors .Physical And Chemical Properties Analysis
“N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 227.72 .Scientific Research Applications
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Antimicrobial Agent: This compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound can control the growth of pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the unicellular fungi Candida albicans .
Anticancer Activity: There is evidence suggesting that 1,3,4-thiadiazole derivatives, which include N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride, may possess anticancer properties. These compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth .
Drug Development: The core structure of this compound has been utilized in the synthesis of molecules with drug-like properties. Its modification leads to simpler molecules that could be more suitable for development into therapeutic drugs .
Chemical Synthesis: N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride is used in chemical synthesis for the production of various derivatives. These derivatives are then used for further research and development in different scientific fields .
Analytical Chemistry: This compound is also relevant in analytical chemistry, where it may be used in techniques such as NMR, HPLC, LC-MS, and UPLC for the analysis and identification of chemical substances .
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives, including “N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride”, is generally associated with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Safety and Hazards
Future Directions
1,3,4-thiadiazole derivatives, including “N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride”, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, future research could focus on further exploring these properties and developing new drugs based on these compounds.
properties
IUPAC Name |
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRFDTGLRYGIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1426215.png)


